molecular formula C12H17ClO4 B14242660 3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester CAS No. 575501-28-9

3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester

Cat. No.: B14242660
CAS No.: 575501-28-9
M. Wt: 260.71 g/mol
InChI Key: VQIVBKRLZNCRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester is an organic compound with a unique structure that includes a cyclohexene ring, two carboxylic acid groups, and a chlorine atom

Preparation Methods

The synthesis of 3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester typically involves the esterification of 3-Cyclohexene-1,1-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The chlorination step can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position.

Chemical Reactions Analysis

3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: Researchers use this compound to study the effects of chlorinated esters on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ester groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

3-Cyclohexene-1,1-dicarboxylic acid, 3-chloro-, diethyl ester can be compared with similar compounds such as:

    3-Cyclohexene-1-carboxylic acid: This compound lacks the chlorine atom and has only one carboxylic acid group, making it less reactive in certain chemical reactions.

    4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester: This compound has a similar ester structure but differs in the position of the carboxylic acid groups and the absence of a chlorine atom, leading to different chemical and physical properties.

    Diethyl 3-cyclopentene-1,1-dicarboxylate: This compound has a cyclopentene ring instead of a cyclohexene ring, resulting in different reactivity and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

575501-28-9

Molecular Formula

C12H17ClO4

Molecular Weight

260.71 g/mol

IUPAC Name

diethyl 3-chlorocyclohex-3-ene-1,1-dicarboxylate

InChI

InChI=1S/C12H17ClO4/c1-3-16-10(14)12(11(15)17-4-2)7-5-6-9(13)8-12/h6H,3-5,7-8H2,1-2H3

InChI Key

VQIVBKRLZNCRFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC=C(C1)Cl)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.